Ardisiacrispin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

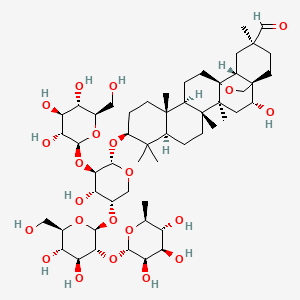

Ardisiacrispin B es un saponín de triterpeno de origen natural que se encuentra en las raíces de Ardisia crispa, una planta medicinal tradicionalmente utilizada en las culturas asiáticas por sus propiedades antiinflamatorias y antitumorales . Este compuesto ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Ardisiacrispin B se extrae típicamente de las raíces de Ardisia crispa utilizando métodos de extracción con solventes. El proceso implica el uso de solventes como el hexano, seguido de la separación por columna de resina de adsorción macroporosa y pasos adicionales de purificación . El compuesto se aísla y caracteriza utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) .

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción a gran escala de las raíces de Ardisia crispa. Las raíces se secan y se muelen hasta obtener un polvo fino, que luego se somete a extracción con solventes. El extracto se concentra y purifica mediante cromatografía en columna para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ardisiacrispin B se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto con el fin de mejorar su actividad biológica .

Reactivos y Condiciones Comunes:

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con actividades biológicas mejoradas o modificadas .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Ardisiacrispin B exhibits significant anti-inflammatory effects, particularly in models of inflammation induced by lipopolysaccharides (LPS). A recent study demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in RAW264.7 cells. The compound's mechanism involves modulation of the PI3K-AKT signaling pathway, which plays a crucial role in inflammatory responses .

Case Study: In Vitro Analysis

A detailed in vitro study assessed the effects of varying concentrations of this compound on cell viability and inflammatory markers. The results indicated a concentration-dependent inhibition of inflammatory cytokines, reinforcing its potential as an anti-inflammatory agent.

| Concentration (μM) | NO Release (%) | TNF-α Release (%) | IL-1β Release (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 0.125 | 80 | 75 | 70 |

| 0.5 | 60 | 50 | 45 |

| 2 | 30 | 20 | 15 |

Anti-tumor Effects

This compound has shown promising anti-tumor activity across various cancer cell lines. Research indicates that it possesses cytotoxic effects with IC50 values below 10 μM in several tested cell lines, including leukemia and hepatocarcinoma cells. The mechanisms underlying its anti-cancer properties include induction of apoptosis through caspase activation and modulation of reactive oxygen species (ROS) levels .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on nine cancer cell lines, revealing significant apoptosis induction.

| Cell Line | IC50 (μM) |

|---|---|

| CCRF-CEM (Leukemia) | 1.20 |

| HepG2 (Hepatocarcinoma) | 6.76 |

| HCT116p53 -/- | Variable |

Gastrointestinal Protective Effects

In addition to its anti-inflammatory and anti-tumor properties, this compound has been investigated for its potential in treating inflammatory bowel disease (IBD). A recent study on mice with DSS-induced IBD demonstrated that this compound significantly improved disease activity index scores, body weight loss, and colon length while enhancing intestinal barrier integrity . It also rebalanced gut microbiota composition by increasing beneficial bacteria.

Case Study: IBD Model Analysis

The following table summarizes the effects observed in mice treated with this compound:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Loss (%) | -15% | -5% |

| Disease Activity Index (DAI) | 5 | 2 |

| Colon Length (cm) | 5.0 | 7.5 |

| IL-1β Levels (pg/mL) | 150 | 80 |

Mecanismo De Acción

Ardisiacrispin B ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Mecanismo Antiinflamatorio: El compuesto afecta principalmente la vía PI3K-AKT, inhibiendo la expresión de proteínas clave implicadas en la inflamación.

Mecanismo Antitumoral: this compound induce la apoptosis en las células cancerosas activando las caspasas y alterando el potencial de la membrana mitocondrial.

Comparación Con Compuestos Similares

Ardisiacrispin B es único entre los saponín de triterpeno debido a sus características estructurales específicas y sus actividades biológicas. Compuestos similares incluyen:

Bergenina: Conocida por sus propiedades antiinflamatorias y antitumorales.

11-O-Galloylbergenina: Presenta efectos antiinflamatorios similares pero difiere en su estructura molecular y actividades biológicas específicas.

This compound destaca por su doble acción al inducir tanto la apoptosis como la ferroptosis en las células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .

Actividad Biológica

Ardisiacrispin B, a triterpenoid saponin derived from the fruit of Ardisia kivuensis, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article examines the compound's biological activity, including its cytotoxic effects on cancer cells, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure typical of triterpenoid saponins. Its pharmacological effects are attributed to this structure, which influences its interaction with biological systems.

Cytotoxic Effects

Case Studies and Experimental Results:

-

Cytotoxicity Against Cancer Cells:

- This compound demonstrated significant cytotoxic effects across nine different cancer cell lines, with IC50 values ranging from 1.20 μM (CCRF-CEM leukemia cells) to 6.76 μM (HepG2 hepatocarcinoma cells) .

- The compound exhibited collateral sensitivity in drug-resistant cancer cells, suggesting potential applications in overcoming multidrug resistance .

-

Mechanisms of Action:

- The cytotoxicity was linked to the induction of apoptosis through the activation of caspases (caspases 8, 9, and 3/7), alterations in mitochondrial membrane potential (MMP), and increased reactive oxygen species (ROS) production .

- Ferroptosis, a regulated form of necrosis characterized by iron-dependent lipid peroxidation, also contributed to the observed cytotoxicity .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound.

- In Vitro Studies:

-

Mechanistic Insights:

- The underlying mechanism appears to involve modulation of the PI3K-AKT signaling pathway, which is crucial for regulating inflammation .

- Metabolite analysis revealed that this compound undergoes extensive metabolic processing in vivo, leading to various metabolites that may also contribute to its biological activity .

Summary of Biological Activities

Propiedades

Fórmula molecular |

C53H86O22 |

|---|---|

Peso molecular |

1075.2 g/mol |

Nombre IUPAC |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |

Clave InChI |

ZDIHSHLFPFGAGP-LLEYBADXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |

Sinónimos |

3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al ardisiacrispin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.